molecular formula C8H11BF3KO2 B2559415 Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate CAS No. 1580472-97-4

Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate

Cat. No.: B2559415
CAS No.: 1580472-97-4
M. Wt: 246.08
InChI Key: QZWUQHLPWVRHTC-UHFFFAOYSA-N
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Description

Potassium 1,4-dioxaspiro[4This compound is characterized by its unique spirocyclic structure, which includes a trifluoroborate group, making it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate typically involves the reaction of 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid with potassium trifluoroborate under specific conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and other nucleophiles.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds .

Scientific Research Applications

Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate has a wide range of scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug discovery and development.

    Material Science: It is used in the development of new materials with unique properties.

    Catalysis: The compound is investigated for its catalytic properties in various chemical reactions.

Mechanism of Action

The mechanism by which Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In coupling reactions, the trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The spirocyclic structure of the compound also contributes to its reactivity and stability in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid: Similar structure but lacks the trifluoroborate group.

    1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester: Contains a pinacol ester group instead of the trifluoroborate group.

Uniqueness

Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate is unique due to its trifluoroborate group, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

potassium;1,4-dioxaspiro[4.5]dec-7-en-8-yl(trifluoro)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BF3O2.K/c10-9(11,12)7-1-3-8(4-2-7)13-5-6-14-8;/h1H,2-6H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWUQHLPWVRHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CCC2(CC1)OCCO2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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